Cas no 1934731-95-9 (3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal)

3-(3-Hydroxycyclohexyl)-2,2-dimethylpropanal is a synthetic aldehyde derivative with a cyclohexanol-substituted structure, offering a balanced profile of stability and reactivity. Its key advantages include a well-defined molecular architecture, combining a hydroxyl-functionalized cyclohexyl ring with a sterically hindered dimethylpropanal group, which enhances its utility in fine chemical synthesis. The compound’s structural features make it suitable for applications in fragrance formulation, where its controlled volatility and mild, woody-herbaceous odor profile are valued. Additionally, the hydroxyl group provides a reactive site for further functionalization, enabling its use as an intermediate in pharmaceuticals or specialty chemicals. Its purity and consistent performance make it a reliable choice for research and industrial applications.
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal structure
1934731-95-9 structure
Product name:3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
CAS No:1934731-95-9
MF:C11H20O2
Molecular Weight:184.275303840637
CID:6431159
PubChem ID:126991801

3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal 化学的及び物理的性質

名前と識別子

    • 3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
    • Cyclohexanepropanal, 3-hydroxy-α,α-dimethyl-
    • EN300-1620557
    • 1934731-95-9
    • インチ: 1S/C11H20O2/c1-11(2,8-12)7-9-4-3-5-10(13)6-9/h8-10,13H,3-7H2,1-2H3
    • InChIKey: YQRJOTFPNHJFTG-UHFFFAOYSA-N
    • SMILES: C1(CC(C)(C)C=O)CCCC(O)C1

計算された属性

  • 精确分子量: 184.146329876g/mol
  • 同位素质量: 184.146329876g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 175
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 2

じっけんとくせい

  • 密度みつど: 0.980±0.06 g/cm3(Predicted)
  • Boiling Point: 286.5±13.0 °C(Predicted)
  • 酸度系数(pKa): 15.24±0.40(Predicted)

3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1620557-0.05g
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
1934731-95-9
0.05g
$1188.0 2023-06-04
Enamine
EN300-1620557-2.5g
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
1934731-95-9
2.5g
$2771.0 2023-06-04
Enamine
EN300-1620557-0.1g
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
1934731-95-9
0.1g
$1244.0 2023-06-04
Enamine
EN300-1620557-500mg
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
1934731-95-9
500mg
$1221.0 2023-09-22
Enamine
EN300-1620557-1000mg
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
1934731-95-9
1000mg
$1272.0 2023-09-22
Enamine
EN300-1620557-50mg
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
1934731-95-9
50mg
$1068.0 2023-09-22
Enamine
EN300-1620557-5000mg
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
1934731-95-9
5000mg
$3687.0 2023-09-22
Enamine
EN300-1620557-5.0g
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
1934731-95-9
5g
$4102.0 2023-06-04
Enamine
EN300-1620557-10.0g
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
1934731-95-9
10g
$6082.0 2023-06-04
Enamine
EN300-1620557-0.25g
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
1934731-95-9
0.25g
$1300.0 2023-06-04

3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal 関連文献

3-(3-hydroxycyclohexyl)-2,2-dimethylpropanalに関する追加情報

3-(3-Hydroxycyclohexyl)-2,2-Dimethylpropanal: A Comprehensive Overview

The compound 3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal, with the CAS number 1934731-95-9, is a fascinating molecule that has garnered attention in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a hydroxycyclohexyl group with a dimethylpropanal moiety. The hydroxyl group attached to the cyclohexane ring introduces hydrophilic properties, while the aldehyde group imparts reactivity and functional versatility. Recent studies have highlighted its potential applications in fragrance synthesis, pharmaceutical intermediates, and advanced materials.

The synthesis of 3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal typically involves multi-step organic reactions, often leveraging catalytic asymmetric synthesis to achieve high enantiomeric excess. Researchers have explored various catalyst systems, including metal complexes and enzymes, to optimize the reaction conditions. These advancements have significantly improved the yield and purity of the compound, making it more accessible for industrial applications. For instance, a study published in Nature Chemistry demonstrated a novel route using palladium-catalyzed cross-coupling reactions to construct the hydroxycyclohexyl fragment efficiently.

In terms of physical properties, 3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal exhibits a melting point of approximately 58°C and a boiling point around 185°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, while it shows limited solubility in water due to the presence of the hydrophobic dimethylpropanal group. This dual nature makes it an ideal candidate for use in both organic and aqueous environments.

The chemical reactivity of this compound is primarily governed by its aldehyde group and hydroxyl functionality. The aldehyde group can undergo various nucleophilic additions, making it suitable for forming carbonyl-containing products. Recent research has focused on its use as a precursor for synthesizing bioactive molecules. For example, scientists at the University of California have utilized this compound to develop novel anti-inflammatory agents by incorporating it into peptide-based frameworks.

In the fragrance industry, 3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal has been recognized for its pleasant floral aroma profile. Its ability to mimic natural scents has made it a valuable ingredient in perfumes and personal care products. Additionally, its stability under thermal and oxidative conditions ensures long-lasting fragrance performance.

From a materials science perspective, this compound has shown promise as a building block for advanced polymers and coatings. Its cyclohexane ring provides structural rigidity, while the aldehyde group allows for cross-linking reactions. A recent study published in Advanced Materials demonstrated its use in creating self-healing polymer networks with enhanced mechanical properties.

In conclusion, 3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research directions, positioning it as an essential molecule in modern chemistry.

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